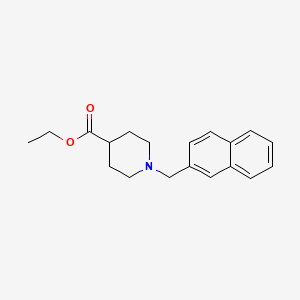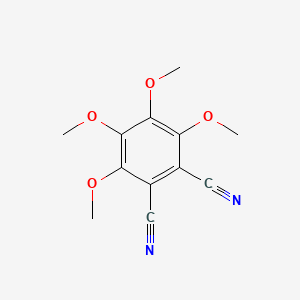
2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with similar backbones, such as diphenylethyl derivatives and dioxine carboxylates, typically involves strategic functional group manipulations and the formation of key bonds through reactions like condensation, cycloaddition, or catalytic processes. An example related to the synthesis framework involves the preparation of diphenylethylamine derivatives through Mannich condensation reactions, offering a straightforward method for generating complex structures with high yield (Siddiqui et al., 2018).
Molecular Structure Analysis
X-ray crystallography provides definitive insights into molecular structures, revealing configurations, conformations, and spatial arrangements of atoms within a molecule. For compounds within the diphenylethyl and dioxine family, crystallographic studies elucidate their cyclic or acyclic nature, bond lengths, and angles critical for understanding their chemical behavior and interactions (Beltrán et al., 2003).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are governed by the molecular structure. The presence of diphenylethyl groups and dioxine rings in a compound suggests potential for engaging in π-π interactions, nucleophilic substitutions, and electrophilic additions, depending on the surrounding chemical environment. The preparation and characterization of research chemicals with the diphenylethylamine nucleus, such as diphenidine, highlight the nuanced reactivity of these frameworks (Wallach et al., 2015).
Physical Properties Analysis
Physical properties like melting points, boiling points, solubility, and crystallinity are influenced by the molecular framework and substituents. Compounds with diphenyl groups often exhibit higher melting and boiling points due to increased van der Waals interactions. The solid-state structure, including crystal packing and hydrogen bonding, significantly affects these properties and can be studied through spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical behavior, including acidity, basicity, and redox properties, is dictated by the functional groups present. The carboxylate moiety in "2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate" implies potential for acid-base reactions, esterification, and decarboxylation under appropriate conditions. Similarly, the presence of a dioxine ring may influence the compound's electronic properties and susceptibility to oxidation or reduction.
References:
- (Beltrán et al., 2003)
- (Wallach et al., 2015)
- (Siddiqui et al., 2018)
properties
IUPAC Name |
2,2-diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-19(18-14-21-11-12-22-18)23-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGVHVKGSCTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
![4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5645754.png)


![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)


![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)
![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)

![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)